molecular formula C10H16BrNO3 B1337300 Tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate CAS No. 188869-05-8

Tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate

Numéro de catalogue B1337300
Numéro CAS: 188869-05-8
Poids moléculaire: 278.14 g/mol
Clé InChI: RGWGRRBHQUREDE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate is a chemical compound with the linear formula C10H16BrNO3 . It is used as a pharma building block and may be used in the synthesis of various compounds .


Synthesis Analysis

The synthesis of Tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate mainly consists of three steps: Boc anhydride protection, oxidation, and reduction . It is also involved in the synthesis of spirorifamycins containing a piperidine ring structure .


Molecular Structure Analysis

The molecular formula of Tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate is C10H16BrNO3 . The InChI string representation of its structure is InChI=1S/C10H16BrNO3/c1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12/h7H,4-6H2,1-3H3 .


Chemical Reactions Analysis

While specific chemical reactions involving Tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate are not detailed in the search results, it is known to participate in the synthesis of various compounds .


Physical And Chemical Properties Analysis

Tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate has a molecular weight of 278.14 g/mol . It is a solid at room temperature . Its XLogP3-AA value, which predicts the compound’s lipophilicity, is 1.5 .

Applications De Recherche Scientifique

Synthesis and Intermediate Applications

Tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate is a versatile intermediate in organic synthesis. Research shows its utility in the stereoselective synthesis of piperidine derivatives, a class of compounds with broad applications in medicinal chemistry and drug development. For instance, studies have illustrated its role in the stereoselective syntheses of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates, highlighting its potential in producing cis and trans isomers through the Mitsunobu reaction and subsequent alkaline hydrolysis (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015). This reactivity profile underscores its significance in synthesizing chiral building blocks for drug discovery.

In Drug Synthesis

Further emphasizing its role in drug synthesis, tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate serves as a critical intermediate in the preparation of novel protein tyrosine kinase Jak3 inhibitors, such as CP-690550. Efficient synthesis routes starting from accessible reagents highlight the compound's contribution to simplifying drug manufacturing processes and enhancing yields, making it invaluable for industrial scale-up and the production of therapeutics (Chen Xin-zhi, 2011).

Advanced Chemical Transformations

Moreover, the compound's chemistry is exploited in advanced transformations, such as the 3-allylation of tert-butyl 4-oxopiperidine-1-carboxylate, leading to the production of tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates. These derivatives are promising synthons for the preparation of diverse piperidine derivatives, illustrating the compound's versatility in synthesizing complex molecules for various scientific and pharmacological applications (Moskalenko & Boev, 2014).

X-ray Studies and Structural Analysis

X-ray studies reveal the structural dynamics of related derivatives, providing insights into the molecular configurations that influence their chemical reactivity and interactions. For example, X-ray analysis of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate offers a deeper understanding of its crystalline structure and the axial orientation of side chains, which are critical for designing compounds with desired biological activities (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).

Safety and Hazards

This compound is associated with several hazard statements, including H302, H314, H315, H319, and H335 . Precautionary measures include avoiding breathing dust and contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .

Orientations Futures

Tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate is a valuable compound in pharmaceutical research. It may be used in the synthesis of various compounds, including spirorifamycins and CDK9 inhibitors . As such, its future directions are likely to be influenced by developments in these areas.

Mécanisme D'action

Target of Action

Tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate is a complex organic compound that is used as a building block in pharmaceutical synthesis It’s known to be used in the synthesis of diverse piperidine derivatives , which suggests that its targets could be varied depending on the specific derivative being synthesized.

Mode of Action

It’s known to undergo reactions such as allylation and reaction with thiourea , which suggests that it can interact with its targets through nucleophilic addition or substitution reactions.

Biochemical Pathways

Given its use in the synthesis of piperidine derivatives , it’s likely that it could affect pathways involving these derivatives.

Pharmacokinetics

Some calculated properties suggest that it has high gastrointestinal absorption and is bbb permeant . Its LogP values suggest moderate lipophilicity , which could influence its distribution in the body.

Result of Action

Given its use in the synthesis of piperidine derivatives , it’s likely that its effects would be dependent on the specific derivative being synthesized and its interaction with its target.

Action Environment

Tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate is a solid compound that should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . These environmental factors could influence its action, efficacy, and stability. Furthermore, it’s important to handle this compound with care due to its hazardous nature .

Propriétés

IUPAC Name

tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BrNO3/c1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGWGRRBHQUREDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)C(C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60443510
Record name tert-Butyl 3-bromo-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

188869-05-8
Record name tert-Butyl 3-bromo-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-tert-Butyloxycarbonyl-3-bromo-4-oxopiperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The bromination of 4-oxo-piperidine-1-carboxylic acid tert-butyl ester takes place in a manner similar to that described above for the preparation of 2-bromo-4-isopropyl-cyclohexanone. The title compound is reacted as a crude product without further characterization.
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (5 g, 25 mmol) in 30 mL of DMF at RT was added TEA (7.7 mL, 55 mmol) followed by TMSCl (3.5 mL, 27.6 mmol), then the mixture was stirred at 75° C. overnight. The reaction was cooled to RT, cold sat. aq. NaHCO3 (200 mL) was added followed by cold hexane (200 mL). The organic layer was washed with brine, dried over Na2SO4, concentrated to get the crude product directly used in the next step. The residue was dissolved in 15 mL of THF and stirred at 0° C. for 15 min. A solution of NBS (4.47 g, 25 mmol) in 80 mL of THF was added slowly. After addition, the reaction was stirred at RT overnight. Water (200 mL) was added to the reaction followed by 200 mL of hexane. The organic layer was washed with brine, dried over Na2SO4 and concentrated to get crude product which was chromatographed on 60 g of silica gel using PE/EA (20/1 to 8/1) as eluant to afford 5.56 g (78%) of tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate as a white solid. 1H NMR (400 MHz, DMSO-d6) δ 4.85-4.70 (m, 1H), 4.20-4.00 (m, 1H), 3.90-3.55 (m, 3H), 2.80-2.68 (m, 1H), 2.54-2.44 (m, 1H), 1.43 (s, 9H). MS (ESI) m/e [M-t-Bu]+ 221.9, 224.0.
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
[Compound]
Name
TEA
Quantity
7.7 mL
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Quantity
3.5 mL
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
reactant
Reaction Step Five
Name
Quantity
4.47 g
Type
reactant
Reaction Step Six
Name
Quantity
80 mL
Type
solvent
Reaction Step Six
Name
Quantity
15 mL
Type
solvent
Reaction Step Seven
Quantity
200 mL
Type
solvent
Reaction Step Eight

Synthesis routes and methods III

Procedure details

A solution of 32.5 g (163 mmol) of tert-butyl 4-oxo-piperidine-1-carboxylate in 200 ml of chloroform was treated with 24.0 g (168 mmol) of disodium hydrogen phosphate and cooled to 5° C. A solution of 27.9 g (175 mmol) of bromine in 75 ml of chloroform was added dropwise during 1 hour, thereafter the reaction mixture was warmed to room temperature and stirred for 18 hours. The reaction mixture was worked-up by extraction with ice-water and methylene chloride, the organic phase was dried over magnesium sulphate, filtered and the solvent was distilled off in a water-jet vacuum. The crude product (38 g) was chromatographed on silica gel with methylene chloride and ethyl acetate as the eluent. The thus-obtained product was recrystallized from ethyl acetate and n-hexane. There were obtained 19.1 g (42% of theory) of tert-butyl 3-bromo-4-oxo-piperidine-1-carboxylate as a pale yellow solid; MS: 277, 279 (M)+.
Quantity
32.5 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
27.9 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

N-tert-Butoxycarbonyl-4-piperidone (5.67 g, 28.5 mol) is dissolved in a mixture of dry THF (50 ml) and dry ether (50 ml), and thereto is added anhydrous aluminum chloride (57 mg). To the mixture is gradually added dropwise bromine (1.47 ml, 28.5 mmol) at 0° C., and the mixture is allowed to stand at 5° C. for 24 hours. The resulting reaction solution is diluted with ethyl acetate, and the mixture is washed with a saturated aqueous sodium chloride solution, dried over sodium sulfate, and the solvent is evaporated. The resulting residue is crystallized from ether to give N-tert-butoxycarbonyl-3-bromo-4-piperidone (3.40 g, yield; 43%) as pale yellow crystals.
Quantity
5.67 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.47 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
57 mg
Type
catalyst
Reaction Step Four

Synthesis routes and methods V

Procedure details

A solution of 4-Oxo-piperidin-1-carboxylic acid tert-butyl ester (10 grams, 50 mmol) and aluminium chloride (0.67 grams, 5 mmol) in tetrahydrofuran (30 mL) and diethyl ether (30 mL) was cooled to 0° C., and then treated with bromine (2.6 mL, 50 mmol) over a period of 30 minutes. Stirred the reaction mass for 24 hours at 0-5° C. After completion of reaction, the obtain solids were filtered and the mother liquor was concentrated under vacuum. The obtain crude was triturated with diethyl ether and solids were filtered and dried under vacuum to obtain the title compound (10 grams).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0.67 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate
Reactant of Route 4
Tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate
Reactant of Route 5
Tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate
Reactant of Route 6
Tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.